2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a receptor protein that plays an important role in the immune system, and its activation can lead to the production of pro-inflammatory cytokines. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various animal models, making it a promising candidate for the treatment of inflammatory diseases.
Mechanism of Action
2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide works by inhibiting the TLR4 signaling pathway. TLR4 is a receptor protein that recognizes bacterial lipopolysaccharides (LPS) and activates a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound binds to a specific site on TLR4 and prevents its activation, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines in various animal models of inflammation. This leads to a reduction in inflammation and improved disease outcomes. This compound has also been shown to have a protective effect on various organs, including the liver and kidneys, in animal models of sepsis.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is its specificity for TLR4 signaling, which allows for targeted inhibition of inflammation without affecting other immune functions. However, this compound has a relatively short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some situations.
Future Directions
Future research on 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide could focus on improving its pharmacokinetic properties to increase its effectiveness in vivo. Additionally, this compound could be studied in combination with other anti-inflammatory agents to determine if it has synergistic effects. Finally, this compound could be studied in other disease models, such as cancer, to determine if it has potential as a therapeutic agent in other contexts.
Synthesis Methods
The synthesis of 2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with 2-hydroxy-6-methylquinoline-3-carboxaldehyde to form the final product, this compound.
Scientific Research Applications
2-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied in various animal models of inflammation, including sepsis, arthritis, and colitis. In these studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve disease outcomes. This compound has also been studied in human clinical trials for the treatment of sepsis and has shown promising results.
properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-11-12-22-17(13-16)14-18(23(28)26-22)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h5-6,9-14,19H,2-4,7-8,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLMIIUUADMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.